molecular formula C17H15FN2O B496527 {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE

Cat. No.: B496527
M. Wt: 282.31g/mol
InChI Key: WGBPRPIBHHEWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a combination of fluorophenyl, furyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluorophenyl and furyl intermediates, followed by their coupling with pyridinylmethylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the fluorophenyl and furyl groups but differs in the functional groups attached.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a different core structure.

Uniqueness

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C17H15FN2O/c18-15-5-3-14(4-6-15)17-8-7-16(21-17)12-20-11-13-2-1-9-19-10-13/h1-10,20H,11-12H2

InChI Key

WGBPRPIBHHEWKT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.